[(3-Bromophenyl)methyl](3-methoxypropyl)amine
Description
(3-Bromophenyl)methylamine is a secondary amine featuring a 3-bromophenyl group attached to a methylene bridge and a 3-methoxypropyl chain. Its molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 258.16 g/mol. This compound is structurally characterized by:
- A meta-brominated phenyl ring, which enhances electron-withdrawing effects and influences reactivity .
- A 3-methoxypropyl chain, contributing to solubility in polar solvents and modulating lipophilicity .
Such strategies are critical for introducing substituents while preserving amine functionality.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-14-7-3-6-13-9-10-4-2-5-11(12)8-10/h2,4-5,8,13H,3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUAMUZPGIDLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methylamine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a bromophenyl derivative with a methoxypropylamine under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of (3-Bromophenyl)methylamine often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce phenyl derivatives .
Scientific Research Applications
(3-Bromophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the methoxypropylamine moiety can influence the compound’s solubility and reactivity. These interactions can modulate biological activities and chemical reactivity .
Comparison with Similar Compounds
Key Observations :
Challenges :
- Selective protection of amines is critical when multiple reactive sites exist, as seen in the use of benzophenone to shield primary amines during 4-piperidinamine synthesis .
Physicochemical Properties
- Lipophilicity : The 3-methoxypropyl chain increases hydrophilicity (logP ~1.5–2.0) compared to ethoxypropyl (logP ~2.5) or piperidinyl analogs (logP ~2.8) .
- Basicity : Pyridinyl and piperidinyl groups elevate pKa (~9–10) due to aromatic nitrogen, whereas methoxypropyl amines are less basic (pKa ~8–9) .
- Solubility : Methoxypropyl derivatives exhibit better aqueous solubility (>10 mg/mL) than brominated aryl analogs (<5 mg/mL) .
Research Findings and Trends
- Positional Effects : Meta-substituted bromophenyl amines show higher metabolic stability than para analogs in preclinical studies .
- Synthetic Efficiency : TBAF-mediated alkylation reduces reaction times from 24 h to 15 h compared to traditional K₂CO₃ methods .
- Sustainability: Recycling protecting groups (e.g., benzophenone) improves cost-efficiency in large-scale synthesis .
Biological Activity
(3-Bromophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromophenyl group and a methoxypropyl moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:
Key Features
- Bromophenyl Group : Enhances reactivity and potential interactions with biological targets.
- Methoxypropyl Moiety : May influence solubility and bioavailability.
The biological activity of (3-Bromophenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Interaction Profiles
Research indicates that compounds similar to (3-Bromophenyl)methylamine exhibit significant biological activities, including:
- Antimicrobial Activity : Inhibition of bacterial growth through interaction with microbial proteins.
- Anticancer Properties : Potential cytotoxic effects against various cancer cell lines.
Biological Activity Data Table
The following table summarizes the biological activities observed in studies involving (3-Bromophenyl)methylamine and structurally similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| (3-Bromophenyl)methylamine | Antimicrobial, cytotoxic | |
| 4-Bromoaniline | Antimicrobial properties | |
| 3-Methoxypropylamine | Antidepressant effects | |
| N,N-Dimethyl-4-bromobenzeneamine | Potential neuroprotective effects | |
| 4-(Trifluoromethyl)aniline | Enhanced lipophilicity |
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial properties of (3-Bromophenyl)methylamine against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited selective cytotoxicity against several human tumor cell lines while sparing normal cells, indicating a favorable therapeutic index.
Discussion
The unique combination of bromine and methoxy groups in (3-Bromophenyl)methylamine enhances its interaction with biological targets, potentially leading to diverse pharmacological effects. The findings from various studies highlight its promise as a candidate for further development in antimicrobial and anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
